5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine
Overview
Description
“5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 870483-87-7. It has a molecular weight of 366.42 . The IUPAC name for this compound is 5-{3-methoxy-4-[(4-methoxybenzyl)oxy]benzyl}-2,4-pyrimidinediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20C .Scientific Research Applications
Biological Activity and Synthesis
- Synthesis and Biological Activities : A series of derivatives including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine have been synthesized, with significant larvicidal activity observed against third instar larvae (Gorle et al., 2016).
Chemical Synthesis and Structure Analysis
- Synthesis and Structural Analysis : Efficient synthesis methods for amino-substituted benzimidazole-pyrimidine hybrids have been developed, starting from related compounds like N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine. These compounds exhibit different hydrogen bond patterns and frameworks (Vicentes et al., 2019).
Antiviral Activity
- Antiviral Applications : Compounds like 2,4-Diamino-6-hydroxypyrimidines, substituted at position 5, have been shown to exhibit inhibitory activity against various retroviruses, highlighting their potential in antiviral research (Hocková et al., 2003).
Enzyme Inhibition for Treatment of Opportunistic Pathogens
- Inhibition of Dihydrofolate Reductase : Studies have revealed the inhibition of dihydrofolate reductase by various 2,4-diamino-5-[2-methoxy-5-alkoxybenzyl]pyrimidines, showing significant potential against opportunistic pathogens like Pneumocystis carinii and Mycobacterium avium (Rosowsky et al., 2002).
Antibacterial Activity
- Antibacterial Agents : Certain derivatives, like 2,4-diamino-5-(3,5-dialkenyl-4-methoxybenzyl)pyrimidines, have been synthesized and shown to possess high in vitro activity against anaerobic organisms, comparable or superior to existing antibacterial agents (Roth et al., 1989).
Luminescent Properties for Sensing Applications
- Aggregation-Induced Emission : Compounds like 5-(Benzylidene)pyrimidine-2,4,6-triones, with varying substituents, show a unique aggregation-induced emission phenomenon, making them potentially useful as fluorescent probes in sensing applications (Mendigalieva et al., 2022).
Potential in Cancer Treatment
- Antitumor Activity : Certain pyrimidine derivatives, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown significant antitumor activity, suggesting their potential use in cancer treatment (Grivsky et al., 1980).
Inhibition of Human Enzymes for Cancer Therapy
- Inhibition of Human Enzymes : Research on 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives suggests their potential in inhibiting human O6-alkylguanine-DNA alkyltransferase, making them promising candidates for enhancing the efficacy of certain cancer therapies (Terashima & Kohda, 1998).
Multifunctional Agents for Alzheimer’s Disease
- Alzheimer's Disease Treatment : Studies on 2-benzylpiperidin-N-benzylpyrimidin-4-amines reveal their potential as multi-targeted therapeutics for Alzheimer’s disease, with notable anti-cholinesterase and anti-Aβ-aggregation activities (Mohamed et al., 2012).
Kinase Inhibition for Leukemia Treatment
- Inhibition of c-Fms Kinase : Novel 5-substituted benzyl-2,4-diamino pyrimidine derivatives have been synthesized and evaluated as c-Fms kinase inhibitors, showing potential in treating leukemia (Xu et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAUKPBNJWPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236095 | |
Record name | GW-2580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine | |
CAS RN |
870483-87-7 | |
Record name | GW-2580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870483877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-2580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870483-87-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-2580 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRV0JCF9LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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